molecular formula C15H17N3O3S B2597053 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone CAS No. 333306-04-0

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone

Cat. No.: B2597053
CAS No.: 333306-04-0
M. Wt: 319.38
InChI Key: XPPLSYKDWOAJAT-UHFFFAOYSA-N
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Description

2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, specifically classified as a synthetic cannabinoid receptor agonist . Its molecular structure incorporates a 1,3,4-oxadiazole core, a privileged scaffold widely recognized for its versatile biological activities and high relevance in developing novel chemotherapeutic agents . The 1,3,4-oxadiazole ring is known for its thermal stability and ability to participate in hydrogen bonding with biological receptor sites, properties that are crucial for its interaction with biopolymers like enzymes and proteins . The primary research application of this compound is in studying the endocannabinoid system. As a synthetic cannabinoid receptor agonist, it serves as a vital tool for neuroscientists and pharmacologists investigating the structure and function of cannabinoid receptors (CB1 and CB2) . This research is fundamental to understanding a wide range of neurological processes and developing potential therapeutic interventions. Furthermore, derivatives based on the 5-benzyl-1,3,4-oxadiazole structure have been synthesized and screened for various biological activities, including antibacterial and anti-enzymatic potential against targets like acetylcholinesterase . The morpholine moiety present in the structure is a common pharmacophore known to enhance solubility and influence bioavailability. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling this compound and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-14(18-6-8-20-9-7-18)11-22-15-17-16-13(21-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPLSYKDWOAJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Reactivity of the Sulfanyl (-S-) Linker

The thioether group in this compound participates in oxidation and nucleophilic substitution reactions:

Oxidation to Sulfoxide/Sulfone

  • Conditions : Treatment with oxidizing agents like H₂O₂/CH₃COOH (1:1 v/v) or m-CPBA (meta-chloroperbenzoic acid) at 0–25°C.

  • Products :

    • Sulfoxide derivative at 0°C (confirmed by 1H^{1}\text{H}-NMR: δ 2.8–3.1 ppm for -SO-) .

    • Sulfone derivative at 25°C (IR: 1305 cm⁻¹ for S=O stretch) .

  • Mechanism : Radical-mediated oxidation via electrophilic attack on sulfur.

Nucleophilic Substitution

  • Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br) or amines under basic conditions (K₂CO₃/DMF).

  • Example Reaction :

    2-(5-Benzyl-oxadiazolylsulfanyl)-1-morpholin-4-yl-ethanone+CH3IDMF, K2CO32-(5-Benzyl-oxadiazolylmethylthio)-1-morpholin-4-yl-ethanone\text{2-(5-Benzyl-oxadiazolylsulfanyl)-1-morpholin-4-yl-ethanone} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{2-(5-Benzyl-oxadiazolylmethylthio)-1-morpholin-4-yl-ethanone}
    • Yield : 72–85% .

    • Applications : Used to modify lipophilicity for enhanced bioavailability .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole ring undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

  • Nitration :

    • Conditions : HNO₃/H₂SO₄ at 0°C.

    • Product : 5-Nitro-2-(5-benzyl-oxadiazolylsulfanyl)-1-morpholin-4-yl-ethanone.

    • Yield : 58% .

  • Halogenation (e.g., bromination):

    • Conditions : Br₂/FeBr₃ in CCl₄.

    • Product : 5-Bromo-2-(5-benzyl-oxadiazolylsulfanyl)-1-morpholin-4-yl-ethanone.

    • Yield : 63% .

Ring-Opening Reactions

  • Acid-Catalyzed Hydrolysis :

    • Conditions : 6M HCl at reflux.

    • Product : 2-(Carboxybenzylthio)-1-morpholin-4-yl-ethanone (via oxadiazole ring cleavage).

    • Application : Precursor for hydrazide derivatives .

  • Base-Mediated Rearrangement :

    • Conditions : NaOH/EtOH, 60°C.

    • Product : Morpholin-4-yl-ethanone thiosemicarbazide (confirmed by LC-MS) .

Morpholine-Ethanone Unit Reactions

The morpholine ring and ethanone carbonyl group enable further functionalization:

Morpholine Alkylation

  • Reagents : Alkyl halides (e.g., CH₃CH₂Br) in THF with NaH.

  • Product : N-Ethylmorpholinium derivatives.

    • Yield : 68% .

    • Significance : Enhances solubility in polar solvents .

Ethanone Condensation

  • Aldol Reaction :

    • Conditions : LDA (lithium diisopropylamide), THF, –78°C.

    • Product : α,β-Unsaturated ketone via enolate formation.

    • Application : Building block for fused heterocycles .

Cross-Coupling Reactions

The benzyl group on the oxadiazole facilitates Suzuki-Miyaura couplings:

Reaction Conditions Product Yield Ref
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C5-(4-Methylphenyl)-oxadiazole derivative74%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene5-(4-Aminophenyl)-oxadiazole derivative65%

Biological Activity-Driven Modifications

Structural analogs of this compound exhibit anticancer and antimicrobial properties, prompting targeted reactions:

  • Mannich Reaction :

    • Reagents : Formaldehyde + piperazine, HCl/EtOH.

    • Product : 2-(5-Benzyl-oxadiazolylsulfanyl)-1-(4-piperazinylmorpholin-4-yl)-ethanone.

    • IC₅₀ (MCF-7 cells): 2.1 μM (vs. 8.4 μM for parent compound) .

  • Schiff Base Formation :

    • Conditions : 4-Nitrobenzaldehyde, glacial AcOH.

    • Product : Imine-linked derivative with enhanced tubulin inhibition (IC₅₀ = 0.28 μM) .

Stability and Degradation

  • Photodegradation :

    • UV light (254 nm) in MeOH causes sulfanyl bridge cleavage (t₁/₂ = 4.2 h) .

  • Thermal Stability :

    • Decomposes at 218°C (DSC data) via oxadiazole ring fragmentation .

Key Research Findings

  • Anticancer Activity :

    • Analogues with electron-withdrawing groups (e.g., -NO₂) on the benzyl ring show 6–9× higher thymidine phosphorylase inhibition than 7-deazaxanthine .

  • Antimicrobial Potency :

    • The sulfone derivative exhibits MIC = 1.25 μg/mL against S. aureus (vs. 5 μg/mL for parent compound) .

This compound’s modular reactivity enables tailored modifications for drug discovery, particularly in oncology and infectious disease research. Future studies should explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit human topoisomerase, an enzyme crucial for DNA replication and repair, thereby exhibiting potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showcasing its role as a promising candidate in cancer therapy .

Antimicrobial Properties

Compounds containing the oxadiazole moiety have been reported to possess antimicrobial activities. The presence of the sulfanyl group in this specific compound enhances its interaction with microbial targets, potentially leading to improved efficacy against resistant strains of bacteria and fungi .

Antioxidant Effects

The antioxidant properties of oxadiazole derivatives are noteworthy. The compound has shown moderate antioxidant activity in preliminary studies, which could be beneficial in preventing oxidative stress-related diseases . This activity is attributed to the structural characteristics of the oxadiazole ring and the presence of substituents that can scavenge free radicals.

Synthesis and Characterization

The synthesis of 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazones or thiosemicarbazones.
  • Sulfanylation : The introduction of the sulfanyl group is crucial for enhancing biological activity.
  • Morpholine Incorporation : The morpholine moiety is integrated to improve solubility and bioavailability.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Material Science Applications

Beyond pharmacological uses, this compound may have potential applications in material science due to its unique structural properties:

Organic Electronics

Oxadiazoles are known for their electronic properties, making them suitable candidates for organic semiconductors. The incorporation of this compound into electronic devices could enhance charge transport and stability .

Photovoltaics

Research into organic photovoltaic materials has identified oxadiazole derivatives as promising candidates due to their ability to absorb light effectively and convert it into electrical energy. This application could lead to advancements in solar cell technology.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

StudyFindings
Study on Anticancer Activity Demonstrated that oxadiazole derivatives significantly inhibit cancer cell proliferation across multiple lines .
Antimicrobial Evaluation Reported enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Synthesis Techniques Highlighted various synthetic routes leading to high yields of oxadiazole derivatives with diverse functional groups .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs vary in heterocyclic cores, substituents, and linking groups, leading to distinct properties:

Compound Name Core Structure Key Substituents Linking Group Molecular Weight (g/mol) Notable Properties/Applications
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Sulfanyl (-S-) ~474.45* Synthetic intermediate for bioactive molecules
1-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-(5-[1,2,4]triazol-1-ylmethyl-[1,3,4]-oxadiazol-2-ylsulfanyl)ethanone 1,3,4-Oxadiazole Trifluoromethoxyphenyl, triazolylmethyl Sulfanyl (-S-) 479.0 (M+1)+ High-resolution NMR/MS data reported
1-{5-[4-(Morpholin-4-yl) phenyl]-1,3,4-oxadiazol-3 (2h)-yl} ethanone derivatives 1,3,4-Oxadiazole Morpholinophenyl - ~300–350* Anticonvulsant activity in vivo
2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone (CAS 1709-88-2) Ethanone Benzylsulfonyl Sulfonyl (-SO2-) 283.343 Commercial availability; sulfonyl variant

*Estimated based on structural formulas.

Key Observations:

Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core differs from triazole-based analogs (e.g., ).

Substituents :

  • The benzyl group on the oxadiazole may increase lipophilicity compared to phenylsulfonyl or triazolylmethyl groups .
  • The morpholine ring improves solubility relative to aromatic substituents (e.g., difluorophenyl in ), aiding bioavailability .

Linking Group : The sulfanyl (-S-) linkage in the target compound is less oxidized than sulfonyl (-SO2-) variants (e.g., ), which could influence reactivity (e.g., susceptibility to oxidation) or binding interactions.

Pharmacological and Physicochemical Properties

  • Anticonvulsant Potential: Morpholine-containing oxadiazoles (e.g., ) demonstrate anticonvulsant activity in vivo, suggesting the target compound may share similar mechanisms (e.g., modulation of ion channels).
  • Solubility : The morpholine group enhances water solubility compared to fully aromatic analogs (e.g., ), which is critical for drug absorption.
  • Stability : The sulfanyl group may confer lower oxidative stability than sulfonyl derivatives , necessitating formulation adjustments for pharmaceutical use.

Spectroscopic Data Comparison

While spectral data for the target compound is absent, analogs provide benchmarks:

  • 1H-NMR : Aryl protons in similar compounds resonate at δ 6.5–8.6 ppm, with morpholine protons appearing as a singlet near δ 3.7 ppm .
  • MS : Molecular ion peaks (M+1)+ for oxadiazole derivatives align with masses ~350–500 .

Biological Activity

The compound 2-(5-Benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features a benzyl group , an oxadiazole moiety , and a morpholine ring , which are critical for its biological activity. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activities. For instance:

  • In vitro studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of various cancer cell lines. A related study indicated that compounds with similar structures had IC50 values ranging from 7 to 29 μM against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) .
CompoundCell LineIC50 (μM)
This compoundHeLa11
This compoundMCF-717
This compoundHCT-11629

The presence of the morpholine ring enhances the lipophilicity and cellular uptake of these compounds, contributing to their cytotoxic effects.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

  • A related oxadiazole compound was tested against five bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the oxadiazole ring significantly influence biological activity. Key observations include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances anticancer activity.
  • Ring Modifications : Alterations in the oxadiazole structure can lead to increased potency against specific cancer cell lines.
  • Morpholine Influence : The morpholine moiety is crucial for improving solubility and bioavailability.

Case Study 1: Anticancer Efficacy

In a study published in Molecules, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with a benzyl substituent showed enhanced selectivity towards HeLa cells compared to other cell lines .

Case Study 2: Antimicrobial Screening

Another research highlighted the antimicrobial efficacy of oxadiazole-based compounds against pathogenic bacteria. The study found that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(5-benzyl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Synthesize the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) or via oxidative cyclization of acylthiosemicarbazides using reagents like I₂/KI .
  • Step 2 : Alkylate the oxadiazole thiol intermediate with 2-chloro-1-morpholino-ethanone in anhydrous ethanol using K₂CO₃ as a base. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .
  • Characterization : Confirm structure using 1H^1 \text{H} NMR (DMSO-d₆, δ ~4.75 ppm for CH₂ adjacent to sulfur), 13C^{13} \text{C} NMR (δ ~167 ppm for carbonyl), and ESI-MS (calculated [M+H]⁺: 361.4) .

Q. How to validate the purity and stability of the compound under varying storage conditions?

  • Methodology :

  • Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times with synthetic standards .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via FTIR for carbonyl (1700–1750 cm⁻¹) and morpholine C-N (1250 cm⁻¹) peak integrity .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in 1H^1 \text{H} NMR signals for the benzyl group (e.g., unexpected splitting or shifts).
  • Resolution :

  • Dynamic Effects : Check for restricted rotation of the benzyl group using variable-temperature NMR (VT-NMR) to observe coalescence of split peaks .
  • X-ray Crystallography : Confirm molecular geometry via single-crystal XRD (SHELXL refinement; R-factor < 0.05). Compare bond lengths (e.g., C-S in oxadiazole: ~1.68 Å) with literature .

Q. What computational strategies predict the compound’s pharmacokinetic and bioactivity profiles?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (PDB ID: 5KIR). Prioritize binding poses with ∆G < -7 kcal/mol .
  • ADMET Prediction : Employ SwissADME to assess logP (~2.8), BBB permeability (CNS < -2), and CYP450 inhibition (risk score > 0.7 indicates high hepatotoxicity) .

Q. How to design experiments to investigate the compound’s mechanism of action in enzyme inhibition?

  • Experimental Design :

  • Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations (e.g., acetylcholinesterase, IC₅₀ determination via Ellman’s method). Compare KiK_i values for competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) and stoichiometry (n) to confirm target engagement .

Methodological Challenges and Solutions

Q. Why do reaction yields vary significantly when scaling up synthesis?

  • Critical Factors :

  • Solvent Polarity : Lower yields in polar aprotic solvents (DMF) vs. ethanol due to side reactions (e.g., hydrolysis of morpholine ring). Optimize with anhydrous THF .
  • Catalyst Loading : Excess K₂CO₃ (>2 eq.) leads to deprotonation of oxadiazole thiol, reducing alkylation efficiency. Use 1.2 eq. for balance .

Q. How to address poor solubility in biological assays?

  • Strategies :

  • Co-solvents : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.1% Tween-80 to prevent precipitation .
  • Prodrug Design : Introduce PEGylated derivatives via esterification of the morpholine nitrogen to enhance aqueous solubility .

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